2-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}acetic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H7FN2O2 |
|---|---|
Molecular Weight |
194.16 g/mol |
IUPAC Name |
2-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetic acid |
InChI |
InChI=1S/C9H7FN2O2/c10-6-1-2-8-11-7(3-9(13)14)5-12(8)4-6/h1-2,4-5H,3H2,(H,13,14) |
InChI Key |
BCEIVHFHEKSKDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1F)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Intermediate Synthesis: N,N-Dimethyl-N'-2-(5-fluoropyridin-2-yl)formamidine
Reactants :
-
2-Amino-5-fluoropyridine
-
N,N-Dimethylformamide dimethylacetal (DMF-DMA)
Conditions :
-
Temperature: 40–100°C
-
Duration: 2–8 hours
Mechanism :
The reaction proceeds via nucleophilic substitution, where the amine group of 2-amino-5-fluoropyridine attacks the electrophilic carbon of DMF-DMA, forming a formamidine intermediate. This intermediate is used directly without purification, reducing processing time.
Cyclization: Ethyl Bromoacetate Addition
Reactants :
-
Intermediate from Step 2.1
-
Ethyl bromoacetate
-
Base (e.g., NaHCO₃, K₂CO₃, or triethylamine)
Conditions :
-
Temperature: 100–160°C
-
Duration: 2–8 hours
-
Solvent: DMF or toluene
Key Observations :
-
Base Selection : Sodium bicarbonate (NaHCO₃) achieves higher yields (68.7%) compared to potassium carbonate (K₂CO₃, 62.3%) or triethylamine (59.1%).
-
Solvent Impact : DMF enhances reaction kinetics due to its high polarity, facilitating nucleophilic attack by the intermediate on ethyl bromoacetate.
Product : 6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester
Hydrolysis to Carboxylic Acid
Reactants :
-
Ethyl ester from Step 2.2
-
Alkali (NaOH, KOH, or LiOH)
Conditions :
-
Temperature: 10–90°C
-
Duration: 1–5 hours
-
Solvent: Methanol/water mixture
Procedure :
The ester undergoes saponification, followed by acidification with HCl to precipitate the product. Yields exceed 80% across all tested bases, with NaOH providing the highest consistency (81.6%).
Experimental Data and Optimization
Table 1: Cyclization Step Performance
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaHCO₃ | DMF | 160 | 68.7 |
| K₂CO₃ | DMF | 160 | 62.3 |
| Triethylamine | DMF | 160 | 59.1 |
| Na₂CO₃ | DMF | 160 | 50.8 |
Table 2: Hydrolysis Step Performance
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaOH | Methanol/H₂O | 25 | 81.6 |
| KOH | Methanol/H₂O | 25 | 85.1 |
| LiOH | Methanol/H₂O | 25 | 89.0 |
Notes :
-
Lithium hydroxide (LiOH) shows marginally higher yields but is cost-prohibitive for industrial use.
-
Room-temperature hydrolysis minimizes energy consumption without sacrificing efficiency.
Critical Evaluation of Methodologies
Advantages of the Patent Approach
-
Cost-Effectiveness : Raw materials like 2-amino-5-fluoropyridine and DMF-DMA are commercially available at scale.
-
Safety : Avoids hazardous gases (e.g., HCN) used in alternative imidazo[1,2-a]pyridine syntheses.
-
Purification Simplicity : Recrystallization with hexane/ethyl acetate (6:1) achieves >95% purity.
Limitations and Challenges
-
Intermediate Stability : The formamidine intermediate degrades if stored, necessitating immediate use.
-
Solvent Recovery : DMF recycling requires distillation, adding to operational costs.
Alternative Synthetic Routes
While the patent method dominates current practices, exploratory approaches include:
-
Microwave-Assisted Synthesis : Reduces cyclization time from hours to minutes but lacks scalability data.
-
Enzymatic Hydrolysis : Pilot studies using lipases show promise for greener ester hydrolysis but face substrate specificity issues.
Industrial Scalability Considerations
-
Batch vs. Continuous Flow : The patent’s batch process is suitable for 100–500 kg batches, but continuous flow could enhance yield consistency.
-
Regulatory Compliance : The absence of genotoxic impurities (e.g., alkyl bromides) aligns with ICH Q3 guidelines.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of carboxylic acid derivatives.
Substitution: Substitution reactions at the imidazo[1,2-a]pyridine ring can occur.
Other Transformations: Further functionalization may involve esterification, amidation, or other modifications.
Fluorination: NFSI, Selectfluor, or other fluorinating agents.
Acidification: Mineral acids (e.g., hydrochloric acid).
Major Products:: The major products include the target compound itself and its derivatives resulting from various reactions.
Scientific Research Applications
Applications in Medicinal Chemistry
- Anticancer Activity :
- Antimicrobial Properties :
- Neurological Applications :
Case Study 1: Anticancer Activity Evaluation
A study conducted on a series of imidazo-pyridine derivatives, including this compound, evaluated their efficacy against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung) | 5.4 |
| MCF7 (Breast) | 4.8 | |
| HeLa (Cervical) | 3.9 |
Case Study 2: Antimicrobial Testing
In a separate investigation into antimicrobial properties, derivatives of the compound were tested against Gram-positive and Gram-negative bacteria. The findings revealed significant inhibition zones compared to control groups.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Mechanism of Action
The precise mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, impacting cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of 2-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}acetic acid and its analogs:
Structural and Electronic Differences
- The trifluoromethyl (-CF₃) group in C₁₀H₇F₃N₂O₂ introduces strong electron-withdrawing effects, which may improve metabolic stability and membrane permeability .
- Aromatic Substitutions : Addition of a 4-fluoro-3-methylphenyl group (C₁₇H₁₅FN₂O₂) increases hydrophobicity, which could enhance blood-brain barrier penetration .
Biological Activity
2-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}acetic acid is a compound with notable biological activity, particularly in the context of neuropharmacology and potential therapeutic applications. This article delves into its synthesis, biological effects, and relevant research findings.
- Molecular Formula : C9H7FN2O2
- Molecular Weight : 182.16 g/mol
- CAS Number : 1417637-57-0
- Structure : The compound features a fluoroimidazo ring, which is significant for its biological interactions.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential as a modulator of different biological pathways.
Research indicates that this compound may interact with specific receptors in the central nervous system, particularly metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders. Activation of these receptors can modulate synaptic transmission and neuroprotection.
Research Findings
- Neuroprotective Effects : Studies have shown that this compound may exhibit neuroprotective properties by reducing excitotoxicity in models of Parkinson's disease. Activation of mGlu4 receptors has been linked to decreased glutamate release, suggesting a potential therapeutic role in neurodegenerative conditions .
- Cytokine Modulation : The compound has been noted for its ability to influence cytokine production. It may enhance the expression of chemokines, which play a crucial role in immune responses and inflammation .
- Pharmacological Studies : In pharmacological assessments, this compound has demonstrated efficacy comparable to established drugs in inducing desired biological responses, indicating its potential as a lead compound for further drug development .
Case Study 1: Neuroprotection in Parkinson's Disease Models
In a rodent model of Parkinson's disease induced by 6-hydroxydopamine, administration of this compound resulted in significant neuroprotection. The study highlighted the compound's ability to modulate glutamatergic transmission and reduce neuronal loss.
Case Study 2: Immune Modulation
A separate study focused on the immunomodulatory effects of the compound. It was found that treatment with this compound led to increased production of specific cytokines in mouse models, suggesting potential applications in inflammatory diseases.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C9H7FN2O2 |
| Molecular Weight | 182.16 g/mol |
| CAS Number | 1417637-57-0 |
| Biological Activity | Neuroprotection, Cytokine modulation |
| Key Findings | Reduces excitotoxicity; enhances cytokine expression |
Q & A
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Reaction Temp. | 100–120°C | ↑ 15–20% | |
| Solvent | DMF | ↑ Purity | |
| Base | K₂CO₃ | ↓ Side Products |
Q. Table 2: Biological Activity Trends
| Substituent (Position) | Target | IC₅₀ (nM) | Solubility (µM) |
|---|---|---|---|
| 6-Fluoro | Kinase X | 120 ± 15 | 45 |
| 6-Iodo | Kinase X | 75 ± 10 | 18 |
| 6-CF₃ | GPCR Y | 200 ± 25 | 60 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
